

Methyl 2-(2-chlorophenyl)-2-oxoacetate

molecular weight and formula

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Compound of Interest

Compound Name: Methyl 2-(2-chlorophenyl)-2-oxoacetate

Cat. No.: B1250044

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Technical Guide: Methyl 2-(2-chlorophenyl)-2-oxoacetate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **Methyl 2-(2-chlorophenyl)-2-oxoacetate**, a chemical compound of interest in various research and development applications. The guide covers its fundamental molecular properties, structural illustration, and a representative experimental workflow for its analysis.

Core Compound Properties

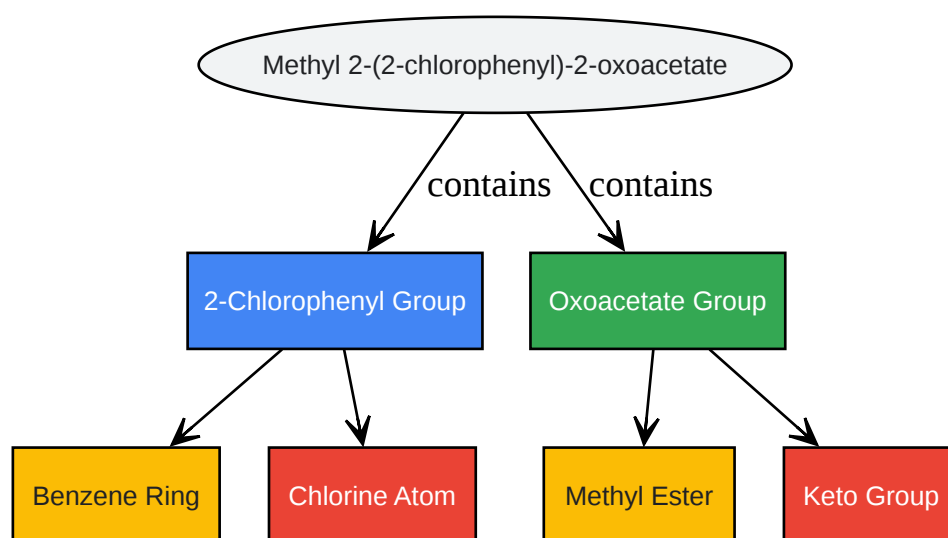
Methyl 2-(2-chlorophenyl)-2-oxoacetate is an organic compound with the IUPAC name **methyl 2-(2-chlorophenyl)-2-oxoacetate**.^[1] It is also known by synonyms such as Methyl (2-chlorophenyl)(oxo)acetate and methyl o-chlorobenzoylformate.^[1] The compound is identified by the CAS Number 34966-49-9.^{[1][2][3]}

Below is a summary of its key quantitative data:

Property	Value	Source
Molecular Formula	C9H7ClO3	[1][2]
Molecular Weight	198.60 g/mol	[1][2]
Alternate Molecular Weight	198.61 g/mol	[3][4]
Purity	Typically ≥95-98%	[3][4]
InChI	1S/C9H7ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3	[1][3]
InChIKey	XWVVPXXXQOJCJV-UHFFFAOYSA-N	[1][3]
SMILES	COC(=O)C(=O)C1=CC=CC=C1Cl	[1]

Molecular Structure and Logical Relationships

The molecular structure of **Methyl 2-(2-chlorophenyl)-2-oxoacetate** consists of a central keto-ester functional group attached to a 2-chlorophenyl ring. The relationship between these components determines the chemical reactivity and properties of the molecule.



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Caption: Logical relationship of functional groups in **Methyl 2-(2-chlorophenyl)-2-oxoacetate**.

Experimental Protocols

While specific experimental protocols for the synthesis of **Methyl 2-(2-chlorophenyl)-2-oxoacetate** were not detailed in the provided search results, a general procedure can be inferred from the synthesis of a closely related compound, methyl 2-(4-chlorophenyl)-2-oxoacetate.^[5] The following represents a plausible methodology for synthesis and subsequent analysis.

3.1. Representative Synthesis Protocol (Friedel-Crafts Acylation)

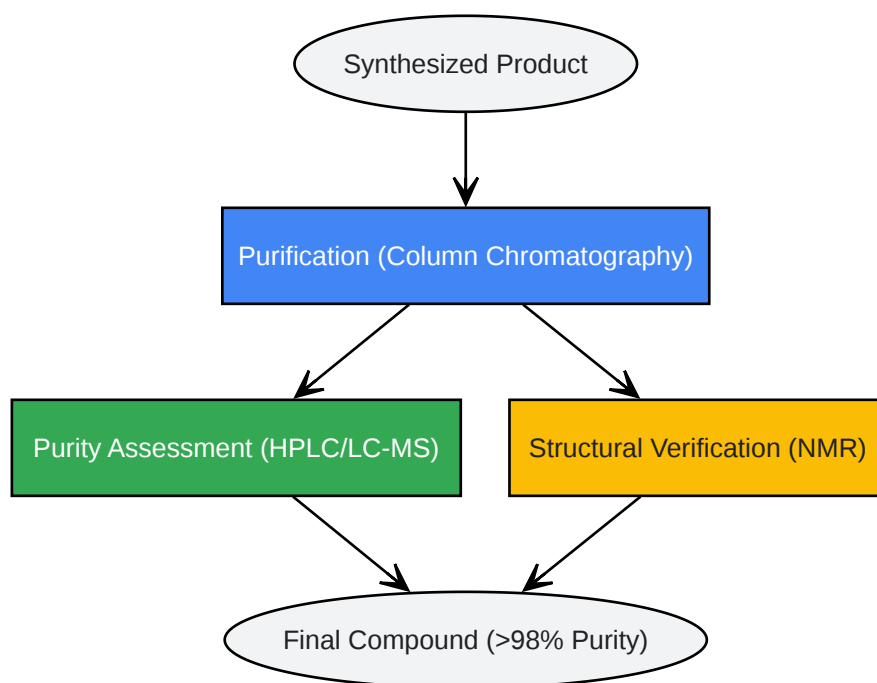
A common method for synthesizing aryl ketoesters is the Friedel-Crafts acylation.

- Step 1: Reaction Setup
 - A suspension of a Lewis acid catalyst (e.g., aluminium chloride) is prepared in a suitable solvent (e.g., chloroform) and cooled to 0 °C in an ice bath.
- Step 2: Addition of Acylating Agent
 - Methyl oxalyl chloride is added dropwise to the cooled suspension while stirring. The mixture is typically stirred for an additional hour at 0 °C.
- Step 3: Addition of Aryl Substrate
 - 2-chlorobenzene is then slowly added to the reaction mixture at 0 °C.
- Step 4: Reaction Progression
 - The resulting mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 16 hours) to ensure the reaction goes to completion.
- Step 5: Quenching and Extraction
 - The reaction is quenched by carefully pouring it into water. The product is then extracted into an organic solvent like dichloromethane.

- The organic layer is washed with water, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed by evaporation.
- Step 6: Purification
 - The crude product is purified using column chromatography on silica gel to yield the final product, **Methyl 2-(2-chlorophenyl)-2-oxoacetate**.

3.2. Analytical Workflow

The identity and purity of the synthesized compound would be confirmed through a series of analytical techniques.



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Caption: A typical experimental workflow for the analysis of **Methyl 2-(2-chlorophenyl)-2-oxoacetate**.

This workflow ensures the final product meets the required specifications for research and development purposes, confirming its chemical structure and purity. Various analytical techniques such as NMR, HPLC, and LC-MS are standard for the characterization of such organic molecules.[2]

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